The synthesis of allopurinol (sodium) can be achieved through various methods, with one notable approach involving the reaction of allopurinol with sodium hydroxide in a polar solvent under controlled conditions. A high-purity synthesis method has been documented, which includes:
The molecular structure of allopurinol (sodium) features a pyrazolo-pyrimidine backbone. The structural formula can be represented as follows:
The compound exhibits a pKa value of approximately 9.31, indicating its basic nature . Its crystalline form is typically white and amorphous, contributing to its solubility profile.
Allopurinol primarily undergoes metabolic conversion to oxypurinol (alloxanthine), another xanthine oxidase inhibitor, which retains pharmacological activity. The key reactions include:
Allopurinol's mechanism involves the inhibition of xanthine oxidase, an enzyme critical for uric acid production from purines. By blocking this pathway, allopurinol effectively lowers serum uric acid levels, thus alleviating symptoms associated with hyperuricemia and gout. The pharmacological action is primarily mediated through its metabolite, oxypurinol, which has a longer half-life in circulation compared to allopurinol itself .
These properties are crucial for its formulation in injectable forms and oral medications.
Allopurinol (sodium) is widely used in clinical settings for:
CAS No.: 5843-53-8
CAS No.: 40054-73-7
CAS No.: 474923-51-8
CAS No.: 55179-53-8
CAS No.: 591-81-1
CAS No.: